molecular formula C14H20O10 B15287226 alpha-D-Galactopyranosiduronic acid, methyl methyl ester, triacetate CAS No. 35785-35-4

alpha-D-Galactopyranosiduronic acid, methyl methyl ester, triacetate

Cat. No.: B15287226
CAS No.: 35785-35-4
M. Wt: 348.30 g/mol
InChI Key: WQZLHCDEZYULJJ-UHFFFAOYSA-N
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Description

Methyl 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester is an organic compound derived from glucuronic acid. It is known for its significant role in drug metabolism and detoxification mechanisms within the biomedicine industry. The compound is characterized by its molecular formula C14H20O10 and a molecular weight of 348.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester typically involves the acetylation of glucuronic acid derivatives. One common method includes the reaction of glucuronic acid with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at positions 2, 3, and 4.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can be oxidized to form glucuronic acid derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions include glucuronic acid, its derivatives, and various substituted esters depending on the reagents used .

Scientific Research Applications

Methyl 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester is widely used in scientific research due to its role in drug metabolism and detoxification. It is utilized in:

    Chemistry: As a building block for the synthesis of complex molecules.

    Biology: In studies related to carbohydrate metabolism and enzyme activity.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of biodegradable polymers and other materials

Mechanism of Action

The compound exerts its effects primarily through its involvement in the glucuronidation pathway. This pathway is crucial for the detoxification of various endogenous and exogenous substances. Methyl 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester acts as a substrate for glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to target molecules, enhancing their solubility and facilitating their excretion .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate: Another acetylated derivative of glucuronic acid used in similar applications.

    Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucuronic Acid, Benzyl Ester: Used in carbohydrate research and has different protective groups.

    Acetobromo-alpha-D-glucuronic Acid Methyl Ester: Used in synthetic organic chemistry for introducing glucuronic acid moieties.

Uniqueness

Methyl 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in targeted synthetic applications and research studies focused on glucuronic acid derivatives .

Properties

IUPAC Name

methyl 3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)21-9-10(22-7(2)16)12(23-8(3)17)14(20-5)24-11(9)13(18)19-4/h9-12,14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZLHCDEZYULJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35785-35-4
Record name alpha-D-Galactopyranosiduronic acid, methyl methyl ester, triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035785354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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